

butyronitrile chemical properties and structure elucidation

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Compound Name: Butyronitrile

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An In-depth Technical Guide to **Butyronitrile**: Chemical Properties and Structure Elucidation

Introduction

Butyronitrile (C_4H_7N), also known as butanenitrile or propyl cyanide, is a colorless liquid organic compound.[1] It is characterized by a sharp, suffocating odor.[2] This nitrile is miscible with most polar organic solvents and slightly soluble in water.[1][3] Industrially, it serves as a precursor in the synthesis of other chemicals, notably the poultry drug amprolium.[1][2] This guide provides a detailed overview of its chemical properties, safety protocols, and the analytical techniques used for its structure elucidation, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

Butyronitrile is a clear, colorless liquid that is less dense than water.[2] Its vapors are heavier than air, and it is considered highly flammable.[2][4]

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ N	[2][3]
Molecular Weight	69.11 g/mol	[2][4][5]
IUPAC Name	Butanenitrile	[2]
CAS Registry Number	109-74-0	[3][5]
Boiling Point	115-117 °C (244 °F) at 760 mmHg	[3][4]
Melting Point	-112 °C (-171 °F)	[3][4]
Density	0.794 g/mL at 25 °C	[3]
Water Solubility	33,000 mg/L at 25 °C (3% at 77°F)	[2][4]
Flash Point	17 °C (62 °F)	[4][6]
Refractive Index (n _{20/D})	1.384	[3]
Vapor Pressure	20.68 mmHg	[4]
Autoignition Temperature	501 °C (910 °F)	[4][7]
Explosive Limit	1.6% (v/v)	[3]

Safety and Handling

Butyronitrile is a hazardous substance that requires careful handling to prevent exposure. It is highly flammable and can be fatal if swallowed, inhaled, or in contact with skin. Combustion of **butyronitrile** produces toxic oxides of nitrogen.[2]

Precautions for Safe Handling:

- Work in a well-ventilated area or under a chemical fume hood.[6][7]
- Keep away from open flames, sparks, and other sources of ignition.[6][8]
- Use explosion-proof electrical equipment and non-sparking tools.[6][8]

- Ground and bond containers during material transfer to prevent static discharge.[7][8]
- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]
- Avoid contact with skin and eyes.[6]

Conditions for Safe Storage:

- Store in a cool, dry, well-ventilated, and fireproof area.[6][7]
- Keep containers tightly closed.[7]
- Store separately from strong oxidants, strong reducing agents, strong acids, and strong bases.[3][6]

Synthesis of Butyronitrile

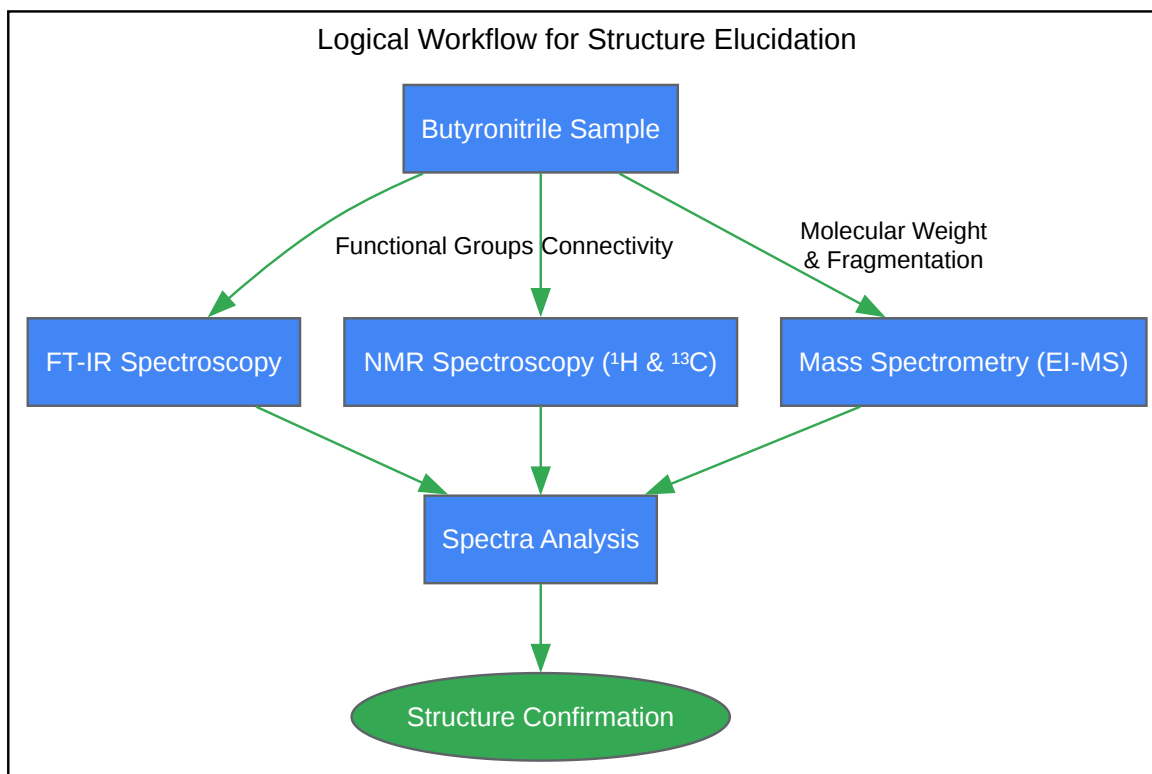
The primary industrial method for producing **butyronitrile** is the ammoxidation of n-butanol.[1]

Reaction: $\text{C}_3\text{H}_7\text{CH}_2\text{OH} + \text{NH}_3 + \text{O}_2 \rightarrow \text{C}_3\text{H}_7\text{CN} + 3 \text{H}_2\text{O}$ [1]

Laboratory-scale synthesis can also be achieved through the ammonolysis of butanol or the dehydrogenation of butylamine over a molybdenum nitride (Mo_2N) catalyst.[9] At 573 K, these reactions can produce **butyronitrile** with nearly 100% yield.[9]

Structure Elucidation

The structural confirmation of **butyronitrile** relies on a combination of spectroscopic techniques. The logical workflow involves analyzing the output from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).



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Caption: Workflow for the synthesis and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **butyronitrile**, the key absorption band is the characteristic nitrile ($\text{C}\equiv\text{N}$) stretch.

Expected IR Data:

- $\text{C}\equiv\text{N}$ stretch: A sharp, intense peak around 2245 cm^{-1} .
- $\text{sp}^3\text{ C-H}$ stretch: Strong peaks in the range of $2800\text{-}3000\text{ cm}^{-1}$.
- Instrument: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

- **Sample Preparation:** A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The sample is placed in the spectrometer's sample holder. A background spectrum of the empty plates is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption frequencies corresponding to the functional groups in **butyronitrile**.

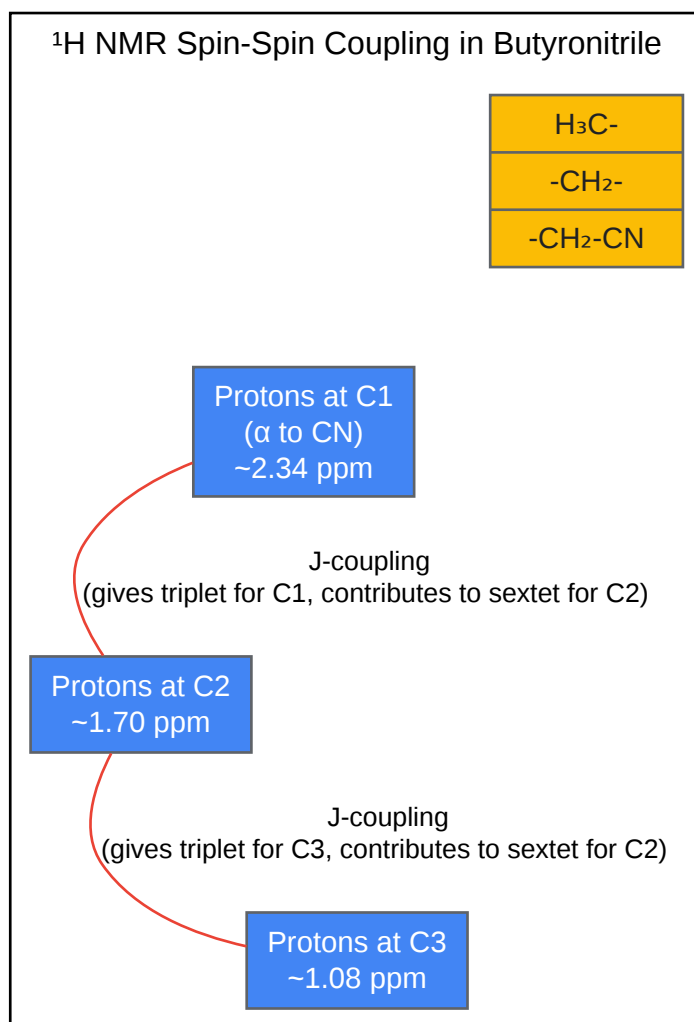
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H NMR and ^{13}C NMR are crucial for confirming the structure of **butyronitrile**.

The ^1H NMR spectrum of **butyronitrile** is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

Expected ^1H NMR Data (in CDCl_3):

- ~2.34 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrile group ($-\text{CH}_2-\text{CN}$). The triplet is due to coupling with the adjacent methylene protons.[\[10\]](#)
- ~1.70 ppm (sextet, 2H): Protons on the central methylene group ($-\text{CH}_2-$). The sextet arises from coupling with the two adjacent proton groups (2 on one side, 3 on the other, $n+1$ rule applies sequentially).[\[10\]](#)
- ~1.08 ppm (triplet, 3H): Protons of the terminal methyl group ($-\text{CH}_3$). The triplet is due to coupling with the adjacent methylene protons.[\[10\]](#)



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Caption: ¹H NMR spin-spin coupling relationships in **butyronitrile**.

The ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

- ~119 ppm: Nitrile carbon (-C \equiv N).
- ~19 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN).
- ~18 ppm: Central methylene carbon (-CH₂-).

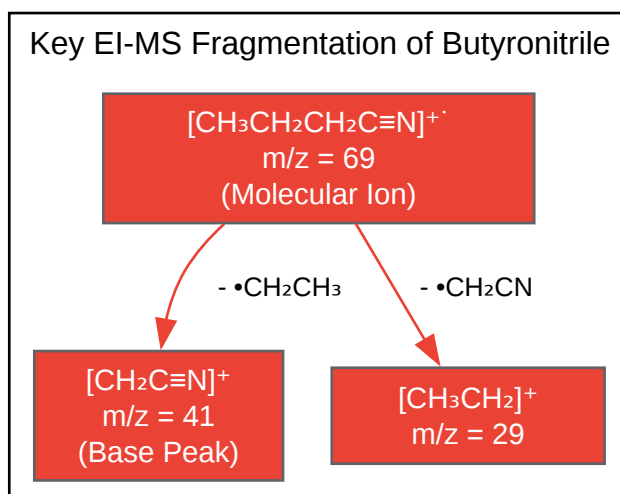
- ~13 ppm: Terminal methyl carbon ($-\text{CH}_3$).
- Sample Preparation: Approximately 5-10 mg of **butyronitrile** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire both the ^1H and ^{13}C spectra.
- Analysis: The chemical shifts (δ), integration (for ^1H), and multiplicities (for ^1H) of the signals are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile compounds like **butyronitrile**.

Expected Mass Spectrum Data:

- Molecular Ion (M^+): A peak at $m/z = 69$, corresponding to the molecular weight of **butyronitrile**.[\[11\]](#)
- Major Fragment Ions: The most abundant fragment is often observed at $m/z = 41$, resulting from the loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$). Other significant fragments may appear at $m/z = 29$ (ethyl cation) and $m/z = 27$.[\[10\]](#)



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Caption: Primary fragmentation pathways of **butyronitrile** in EI-MS.

- Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system or with a direct injection port.
- Sample Introduction: A small amount of the liquid sample is injected into the instrument. If using GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.
- Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion ($\text{M}^{+\cdot}$) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z , which is analyzed to determine the molecular weight and identify characteristic fragments.

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